For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of MT-7716 Hydrochloride
Introduction
MT-7716 hydrochloride is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Developed as a brain-penetrating small molecule, MT-7716 provides a valuable pharmacological tool for investigating the therapeutic potential of the N/OFQ system.[1][4] This document provides a comprehensive overview of the mechanism of action of MT-7716 hydrochloride, detailing its molecular interactions, signaling pathways, and physiological effects, with a focus on its potential application in the treatment of alcoholism.[5][6]
Core Mechanism of Action
MT-7716 acts as a potent and selective full agonist at the NOP receptor.[6] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, modulates neuronal excitability and neurotransmitter release. The affinity of MT-7716 for the human NOP receptor is high, comparable to that of the endogenous ligand N/OFQ.[1][4]
The primary mechanism of action of MT-7716 involves the presynaptic inhibition of GABA (gamma-aminobutyric acid) release, particularly within the central amygdala (CeA).[1][2][3] This region of the brain is critically involved in processing fear, anxiety, and the neurobiology of addiction. By activating presynaptic NOP receptors on GABAergic neurons, MT-7716 reduces the release of GABA.[1][2] This inhibitory effect on GABAergic transmission is a key factor in its ability to counteract the effects of substances like ethanol (B145695), which are known to enhance GABAergic activity in the CeA.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of MT-7716 with the NOP receptor.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Species | Cell Line | Value | Reference |
| Ki | Human | HEK293 | 0.21 nM | [6] |
| EC50 (GTPγ³⁵S binding) | Human | HEK293 | 0.30 nM | [6] |
Table 2: Electrophysiological Effects in Rat Central Amygdala
| Experiment | Concentration | Effect | Reference |
| Inhibition of evoked IPSPs | 100-1000 nM | Dose-dependent decrease | [1][2][3] |
| Increase in Paired-Pulse Facilitation (PPF) | 100, 250, 500 nM | Significant increase | [1] |
| Decrease in mIPSC Frequency | Not specified | Significant decrease | [1][2] |
| Blockade of Ethanol-Induced IPSP Enhancement | 500 nM | Significant decrease | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by MT-7716 and the experimental procedures used to characterize its mechanism of action.
Caption: Signaling pathway of MT-7716 at the presynaptic terminal.
Caption: Experimental workflow for characterizing MT-7716.
Detailed Experimental Protocols
1. Receptor Binding and Functional Assays
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Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.[1][6] Cell membranes are harvested and prepared for binding assays.
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GTPγ³⁵S Binding Assay: To determine the functional agonistic activity of MT-7716, a GTPγ³⁵S binding assay is performed.[6] Membranes from HEK293 cells expressing the NOP receptor are incubated with varying concentrations of MT-7716 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, which reflects the extent of G protein activation. The EC50 value is then calculated from the concentration-response curve.[6]
2. Electrophysiological Recordings in Brain Slices
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Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the central amygdala are prepared from naïve rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).
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Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on neurons within the CeA.[1] Patch pipettes are filled with an internal solution containing cesium to block potassium currents.
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Evoked Inhibitory Postsynaptic Potentials (IPSPs): A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. The amplitude of GABA-A receptor-mediated IPSPs is measured before, during, and after the application of different concentrations of MT-7716 (100-1000 nM).[1][2][3]
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Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms (B15284909) and 100 ms inter-stimulus intervals) to assess changes in presynaptic release probability. An increase in the PPF ratio (second IPSP amplitude / first IPSP amplitude) is indicative of a presynaptic site of action.[1]
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Miniature Inhibitory Postsynaptic Currents (mIPSCs): To measure spontaneous, action potential-independent GABA release, mIPSCs are recorded in the presence of tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels.[1] A decrease in the frequency of mIPSCs further supports a presynaptic mechanism.[1][2]
3. In Vivo Behavioral Studies
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Ethanol Self-Administration in Rats: Male Wistar rats are trained to self-administer ethanol.[4][5] After establishing a stable baseline of ethanol intake, rats are treated orally with MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle. The effect on the number of lever presses for ethanol is then measured.[4][5]
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Stress-Induced Reinstatement of Alcohol Seeking: Following a period of extinction where lever pressing no longer delivers ethanol, a stressor (e.g., footshock) is applied to reinstate alcohol-seeking behavior. The ability of MT-7716 to block this reinstatement is evaluated.[4][5]
Conclusion
MT-7716 hydrochloride is a selective and potent NOP receptor full agonist. Its primary mechanism of action involves the activation of presynaptic NOP receptors in the central amygdala, leading to a reduction in GABA release.[1][2] This modulation of GABAergic transmission underlies its ability to reduce alcohol self-administration and prevent stress-induced relapse in preclinical models.[4][5] The data strongly support the continued investigation of MT-7716 as a promising therapeutic candidate for the treatment of alcohol use disorder.[5][6]
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
